

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of **2-Fluoro-5-(trifluoromethyl)benzonitrile**. This information is intended to support research, development, and drug discovery activities involving this versatile fluorinated building block.

Chemical Structure and Identification

2-Fluoro-5-(trifluoromethyl)benzonitrile is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a nitrile group, and a trifluoromethyl group.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	4088-84-0[1]
Molecular Formula	C ₈ H ₃ F ₄ N[1]
Molecular Weight	189.11 g/mol [2]
IUPAC Name	2-Fluoro-5-(trifluoromethyl)benzonitrile
Synonyms	2-Cyano-1-fluoro-4-(trifluoromethyl)benzene
InChI	InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H[1]
InChIKey	LCLVMSCLLULGRY-UHFFFAOYSA-N[1]
SMILES	<chem>C1=CC(=C(C=C1F)C#N)C(F)(F)F</chem>

Physicochemical Properties

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	Colorless to almost colorless clear liquid	[2]
Boiling Point	99 °C at 24 mmHg	[2]
Density	1.38 g/cm ³	[2]
Refractive Index	n _{20/D} 1.45	[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2-Fluoro-5-(trifluoromethyl)benzonitrile** is not readily available in the searched literature. The following are predicted chemical shifts and coupling patterns based on the analysis of structurally similar compounds.

Table 3: Predicted ^1H NMR Spectral Data (CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.8-8.0	m	-	Aromatic-H
~7.6-7.7	m	-	Aromatic-H

Table 4: Predicted ^{13}C NMR Spectral Data (CDCl_3)

Chemical Shift (δ , ppm)	Description
~160-165 (d)	C-F
~135-140 (q)	C- CF_3
~115-135	Aromatic carbons
~110-120	-CN
~120-125 (q)	- CF_3

Table 5: Predicted ^{19}F NMR Spectral Data (CDCl_3 , referenced to CFCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -60 to -65	s	- CF_3
~ -100 to -120	m	Ar-F

Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-5-(trifluoromethyl)benzonitrile** is available from the NIST WebBook.[\[1\]](#) Key absorptions are expected for the $\text{C}\equiv\text{N}$ stretch, C-F stretches, and aromatic C-H and C=C vibrations.

Table 6: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong	C≡N stretch
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C stretching
~1300-1100	Strong	C-F stretching (trifluoromethyl group)
~1200-1000	Strong	C-F stretching (aromatic fluorine)
~900-700	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-Fluoro-5-(trifluoromethyl)benzonitrile** is available from the NIST WebBook.[\[1\]](#)

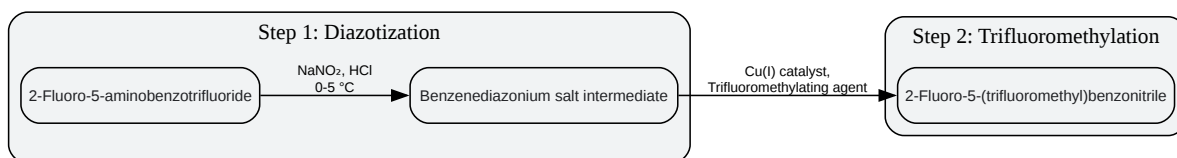
Table 7: Major Mass Spectral Peaks

m/z	Relative Intensity	Possible Fragment
189	High	[M] ⁺ (Molecular ion)
170	Moderate	[M-F] ⁺
162	Moderate	[M-HCN] ⁺
120	Moderate	[M-CF ₃] ⁺

Synthesis

A detailed experimental protocol for the synthesis of **2-Fluoro-5-(trifluoromethyl)benzonitrile** is not explicitly published. However, a plausible synthetic route can be adapted from the synthesis of the structurally related 2-fluoro-5-formylbenzonitrile, followed by a trifluoromethylation step.[\[3\]](#) One potential method involves the Sandmeyer reaction, a versatile tool for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate.[\[4\]](#)

Proposed Synthetic Pathway: Sandmeyer-type Trifluoromethylation



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Caption: Proposed two-step synthesis of **2-Fluoro-5-(trifluoromethyl)benzonitrile**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Fluoro-5-aminobenzotrifluoride

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-aminobenzotrifluoride in a suitable acidic aqueous solution (e.g., HCl).
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (NaNO_2) in water dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Trifluoromethylation

- In a separate reaction vessel, prepare a solution or suspension of a copper(I) catalyst and a suitable trifluoromethylating agent (e.g., a trifluoromethyl-containing organometallic reagent or a combination of reagents that generate the CF_3 radical).

- Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylation mixture. Vigorous gas evolution (N_2) is expected.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
- Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield pure **2-Fluoro-5-(trifluoromethyl)benzonitrile**.

Reactivity and Applications

2-Fluoro-5-(trifluoromethyl)benzonitrile is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^{[2][5]} The presence of three distinct functional groups (fluoro, trifluoromethyl, and nitrile) on the aromatic ring provides multiple sites for further chemical transformations.

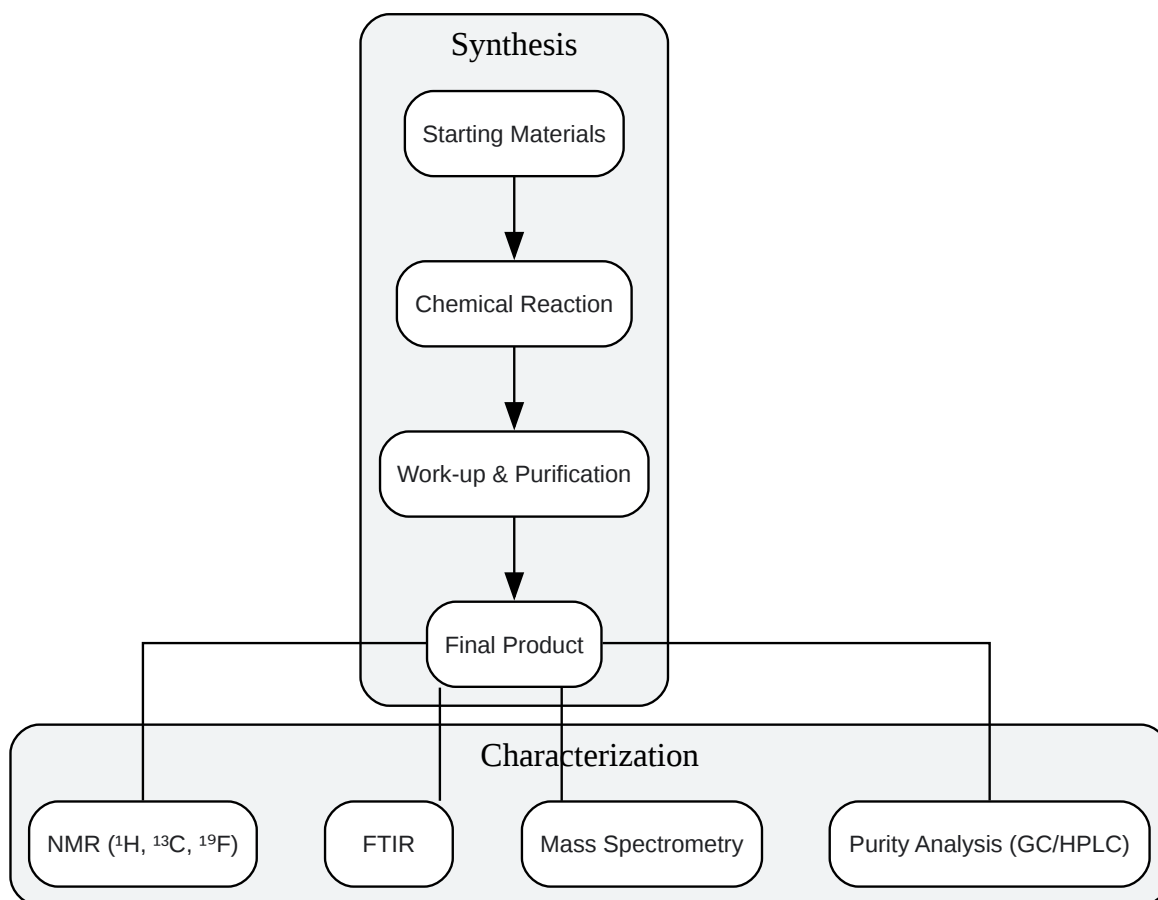
- **Nitrile Group:** The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic systems.
- **Aromatic Ring:** The electron-withdrawing nature of the nitrile and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group.
- **Trifluoromethyl Group:** The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, making it a desirable feature in many drug candidates.^[2]

Applications:

- **Pharmaceuticals:** It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[2]
- **Agrochemicals:** It is used in the development of new herbicides and pesticides.[2]
- **Materials Science:** The unique properties imparted by the fluorine atoms make it a useful monomer or additive in the synthesis of advanced polymers and coatings with enhanced chemical resistance and thermal stability.[2]

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **2-Fluoro-5-(trifluoromethyl)benzonitrile**.



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Caption: General workflow for the synthesis and characterization of the target compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297521#2-fluoro-5-trifluoromethyl-benzonitrile-chemical-structure]

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